molecular formula C8H18IS- B1587921 2-Tert-butyliodanuidylsulfanyl-2-methylpropane CAS No. 30736-07-3

2-Tert-butyliodanuidylsulfanyl-2-methylpropane

Cat. No.: B1587921
CAS No.: 30736-07-3
M. Wt: 273.2 g/mol
InChI Key: MDFYNXFLLPGUBM-UHFFFAOYSA-N
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Description

. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyliodanuidylsulfanyl-2-methylpropane typically involves the reaction of tert-butyl iodide with a suitable sulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyliodanuidylsulfanyl-2-methylpropane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound to its corresponding alcohol or amine.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Tert-butyliodanuidylsulfanyl-2-methylpropane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyliodanuidylsulfanyl-2-methylpropane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

    2-Methyl-2-propanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.

    tert-Butanesulfinamide: Utilized in the synthesis of N-heterocycles and as a chiral ammonia equivalent.

Uniqueness: 2-Tert-butyliodanuidylsulfanyl-2-methylpropane is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

IUPAC Name

2-tert-butyliodanuidylsulfanyl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18IS/c1-7(2,3)9-10-8(4,5)6/h1-6H3/q-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFYNXFLLPGUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S[I-]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18IS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30736-07-3
Record name Silane, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030736073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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